N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an acetylphenyl group, a chloro group, and a dioxido-thiazinan moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-acetylphenylamine, 4-chloro-3-nitrobenzoic acid, and 1,2-thiazinane-1,1-dioxide. The synthetic route may involve:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Formation of the amide bond between the amine and the carboxylic acid derivative.
Cyclization: Formation of the thiazinan ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like ethers or amines.
Scientific Research Applications
N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
- **N-(4-acetylphenyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide
- **N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Uniqueness
N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide stands out due to its specific substitution pattern and the presence of both acetyl and chloro groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-13(23)14-4-7-16(8-5-14)21-19(24)15-6-9-17(20)18(12-15)22-10-2-3-11-27(22,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXVTOVYITVMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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